(S)-PF-03716556: An In-Depth Technical Guide on its Mechanism of Action as a Potassium-Competitive Acid Blocker
(S)-PF-03716556: An In-Depth Technical Guide on its Mechanism of Action as a Potassium-Competitive Acid Blocker
DISCLAIMER: Initial research indicates that the compound of interest is likely (4R)-PF-03716556 , a specific enantiomer. The designation "(S)-PF-03716556" may be a typographical error. This document will proceed with the data available for PF-03716556, which is extensively documented as a potent acid pump antagonist. Furthermore, it is crucial to distinguish PF-03716556 from PF-03758309 , a structurally distinct compound identified as a PAK4 inhibitor. This guide will focus exclusively on the mechanism of action of PF-03716556 as an acid pump antagonist.
Core Mechanism of Action
(S)-PF-03716556, more accurately identified as N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide, is a potent, selective, and reversible antagonist of the gastric H+,K+-ATPase, commonly known as the proton pump.[1][2] Its mechanism of action is classified as a potassium-competitive acid blocker (P-CAB).[3] Unlike proton pump inhibitors (PPIs) which require acidic activation and form covalent bonds, PF-03716556 acts competitively and reversibly, leading to a more rapid onset of action.[2]
The compound exerts its effect by inhibiting the final step in gastric acid secretion in parietal cells. It competitively blocks the potassium-binding site of the H+,K+-ATPase, thereby preventing the exchange of cytoplasmic H+ for luminal K+ and inhibiting the secretion of gastric acid into the stomach lumen.[2][3] This action is independent of the stimulation state of the parietal cell.
Signaling Pathway of Gastric Acid Secretion and Inhibition by PF-03716556
Caption: Inhibition of the gastric H+,K+-ATPase by (S)-PF-03716556.
Quantitative Data
The inhibitory potency of PF-03716556 has been evaluated in various in vitro assays, demonstrating high affinity for the H+,K+-ATPase across different species.
Table 1: In Vitro Inhibitory Activity of PF-03716556 against H+,K+-ATPase
| Species/Assay Type | pIC₅₀ (pH 6.4) | Reference |
| Porcine (ion-leaky) | 6.026 | [1][3] |
| Canine (ion-leaky) | 6.038 | [1][3] |
| Human recombinant (ion-leaky) | 6.009 | [1][3] |
| Porcine (ion-tight, pH 7.4) | 7.095 | [1][3] |
pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).
The compound exhibits high selectivity for the H+,K+-ATPase. It shows no significant activity against the canine kidney Na+,K+-ATPase and a broad panel of over 50 other receptors and ion channels, with IC₅₀ values greater than 10 μM.[2]
Experimental Protocols
H+,K+-ATPase Activity Assays
The inhibitory activity of PF-03716556 on H+,K+-ATPase is determined using two primary in vitro assay formats: ion-leaky and ion-tight vesicle preparations.
1. Ion-Leaky Vesicle Assay:
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Objective: To measure the direct inhibition of H+,K+-ATPase enzymatic activity.
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Methodology:
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Gastric membrane vesicles are prepared from porcine, canine, or recombinant human sources.
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The vesicles are treated to make them permeable to ions ("leaky"), often using a protonophore.
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The ATPase activity is initiated by the addition of ATP. The hydrolysis of ATP is measured by quantifying the release of inorganic phosphate, typically using a colorimetric method (e.g., malachite green assay).
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Various concentrations of PF-03716556 are pre-incubated with the vesicles before the addition of ATP to determine the concentration-dependent inhibition.
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pIC₅₀ values are calculated from the resulting concentration-response curves.
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2. Ion-Tight Vesicle Assay:
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Objective: To measure the inhibition of proton transport into sealed membrane vesicles, which more closely mimics the physiological function of the proton pump.
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Methodology:
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Ion-tight gastric membrane vesicles are prepared.
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A pH-sensitive fluorescent probe (e.g., acridine orange) is incorporated into the assay.
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The H+,K+-ATPase is activated by the addition of ATP and K+, leading to the pumping of H+ into the vesicles.
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The accumulation of protons inside the vesicles quenches the fluorescence of the probe.
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The rate of fluorescence quenching is measured in the presence of varying concentrations of PF-03716556 to determine its inhibitory effect on proton transport.
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pIC₅₀ values are derived from the concentration-response data.
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Experimental Workflow for In Vitro H+,K+-ATPase Inhibition Assay
Caption: Generalized workflow for determining the in vitro inhibitory activity of PF-03716556.
In Vivo Pharmacology
In vivo studies in animal models confirm the potent acid-suppressing effects of PF-03716556.
Table 2: In Vivo Effects of PF-03716556
| Animal Model | Administration Route | Effect | Reference |
| Ghosh-Schild rats | Intraduodenal | Dose-dependent inhibition of gastric acid secretion | [2] |
| Heidenhain pouch dogs | Intraduodenal | Dose-dependent inhibition of gastric acid secretion | [2] |
| Male Sprague-Dawley rats | Intraduodenal (1-10 mg/kg) | Dose-dependent inhibition of gastric acid secretion | [1] |
PF-03716556 demonstrated a more rapid onset of action compared to omeprazole and was three-fold more potent than revaprazan in Ghosh-Schild rats and Heidenhain pouch dogs.[2]
Conclusion
(S)-PF-03716556 is a highly potent and selective potassium-competitive acid blocker. Its mechanism of action involves the competitive and reversible inhibition of the gastric H+,K+-ATPase, leading to a rapid and effective suppression of gastric acid secretion. The compound has demonstrated significant efficacy in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for acid-related disorders. It is important to distinguish this compound from PF-03758309, which targets the PAK4 kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556), a novel, potent, and selective acid pump antagonist for the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
